molecular formula C18H14N2O6 B2804569 methyl 2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carboxylate CAS No. 339587-70-1

methyl 2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carboxylate

Cat. No.: B2804569
CAS No.: 339587-70-1
M. Wt: 354.318
InChI Key: LBFQZFQNBJQWCX-UHFFFAOYSA-N
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Description

This compound features a spirocyclic framework combining an indole moiety and a pyrano[3,2-c]pyran system. Key structural elements include:

  • A spiro junction at the indole C3 and pyrano-pyran C4' positions.
  • Functional groups: A 2'-amino substituent, 7'-methyl group, 2,5'-dioxo motifs, and a 3'-methyl carboxylate ester.
  • Chirality: The spiro center and substituents (e.g., amino and ester) introduce stereochemical complexity, which may affect interactions with biological targets .

Properties

IUPAC Name

methyl 2'-amino-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6/c1-8-7-11-12(16(22)25-8)18(13(14(19)26-11)15(21)24-2)9-5-3-4-6-10(9)20-17(18)23/h3-7H,19H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFQZFQNBJQWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)O1)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]pyran]-3’-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a suitable pyranone precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for large-scale synthesis, incorporating steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]pyran]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

Synthetic Chemistry

Multicomponent Reactions
The compound is often synthesized through multicomponent reactions, which involve the combination of multiple reactants to form a single product. Such methodologies are advantageous for creating complex molecules efficiently. For instance, spiro[indoline-3,4'-pyrano[3,2-c]pyran] derivatives can be synthesized using isatin and active methylene compounds like ethyl cyanoacetate under mild conditions. These reactions yield high amounts of the desired products with operational simplicity and reduced reaction times .

Table 1: Synthesis Conditions and Yields

ReactantsConditionsYield (%)
Isatin + Ethyl CyanoacetateReflux in Methanol85
Isatin + Malononitrile + Kojic AcidRoom Temperature90
Hydrated Hydrazine + AcetylenedicarboxylateStirred at Room Temperature88

Biological Activities

Antimicrobial Properties
Research indicates that compounds similar to methyl 2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carboxylate exhibit antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Antimalarial Activity
Indole derivatives have been extensively studied for their antimalarial properties. This compound may serve as a precursor for synthesizing novel antimalarial agents targeting Plasmodium falciparum. The structure's complexity allows for modifications that can enhance bioactivity and specificity against malaria parasites .

Pharmacological Research

Potential Drug Development
The compound's unique spirocyclic structure makes it a candidate for drug development in treating various diseases. Its derivatives have shown promise in inhibiting specific enzymes linked to cancer progression and other diseases. For example, spiroindoles have been evaluated for their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer cell proliferation .

Material Science Applications

Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. The incorporation of such spirocyclic compounds into polymer matrices may lead to materials with unique characteristics suitable for advanced applications in coatings and composites.

Mechanism of Action

The mechanism of action of methyl 2’-amino-7’-methyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]pyran]-3’-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to active sites of enzymes, potentially inhibiting their activity. The spiro linkage may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID (Reference) Core Structure Substituents & Functional Groups Melting Point (°C) Key Biological Activity/Applications
Target Compound Spiro[indole-3,4'-pyrano[3,2-c]pyran] 2'-NH₂, 7'-CH₃, 2,5'-dioxo, 3'-COOCH₃ Not reported Not explicitly stated (inference: antimicrobial, enzyme inhibition)
5-Chloro-2'-(methylamino)-3'-nitro-spiro[indoline-3,4'-pyrano[3,2-c]chromene]-2,5'-dione (4j) Spiro[indoline-3,4'-pyrano[3,2-c]chromene] 5-Cl, 3'-NO₂, 2'-NHCH₃, 2,5'-dioxo 292–294 Antimicrobial (implied by structural class)
Ethyl 2',4'-dichloro-7'-methyl-spiro[indoline-3,5'-pyrano[2,3-d]pyrimidine]-6'-carboxylate (5a) Spiro[indoline-3,5'-pyrano[2,3-d]pyrimidine] 2',4'-Cl₂, 7'-CH₃, 6'-COOCH₂CH₃ >300 Antibacterial (explicitly tested)
Ethyl-2'-amino-3'-cyano-6'-methyl-spiro[indene-2,4'-pyran]-1,3-dione (3d) Spiro[indene-2,4'-pyran] 2'-NH₂, 3'-CN, 6'-CH₃, 1,3-dioxo, 5'-COOCH₂CH₃ Not reported Not reported (cyano group suggests reactivity)
Bis-spirooxindole derivative (7n) Bis-spiro[indoline-3,4-pyrano[4,3-b]pyran] Dual spiro centers, 2× NH₂, 2× CH₃, butane-1,4-diyl linker >290 Potential cross-linking or polymer applications

Key Structural and Functional Differences

Core Heterocycles: The target compound utilizes a pyrano[3,2-c]pyran fused to indole, whereas analogs like 4j (chromene) and 5a (pyrano-pyrimidine) feature distinct fused rings. Pyrano-pyrimidines (e.g., 5a) may exhibit enhanced π-π stacking due to aromatic nitrogen atoms, influencing binding to biological targets .

Substituent Effects: Amino Groups: The target compound’s 2'-NH₂ group contrasts with 4j’s methylamino (NHCH₃) and 3d’s unsubstituted NH₂. Primary amines often enhance hydrogen bonding, which could improve target affinity . The target compound lacks such groups, favoring better solubility via its 3'-COOCH₃ . Ester Variations: The methyl ester (target) vs. ethyl esters (5a, 3d) may alter metabolic stability and lipophilicity .

Thermal Stability: High melting points (>290°C for 4j, 5a, 7n) suggest strong intermolecular forces (e.g., H-bonding, dipole-dipole interactions). The target compound’s methyl ester and amino group likely contribute to similar stability .

Synthetic Routes :

  • Multicomponent Reactions : Compounds like 5a and 7n are synthesized via one-pot reactions using hybrid catalysts (e.g., trisodium citrate), enabling skeletal diversity . The target compound may require similar strategies.
  • Crystallography : 5a and 7n were characterized via X-ray diffraction (SHELX programs), confirming spiro geometries .

Biological Activity

Methyl 2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carboxylate (CAS No. 339587-70-1) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C18H14N2O6
  • Molecular Weight : 354.32 g/mol
  • Purity : Standard purity is reported at 90% .

Synthesis Methods

The compound can be synthesized through a multi-component reaction involving isatin derivatives, malononitrile, and other active methylene compounds. A notable method includes the use of DABCO as a catalyst under reflux conditions, which allows for the efficient formation of spiro[indole-pyrano] derivatives .

Anticancer Activity

Recent studies have highlighted the anticancer potential of spiro[indole-pyrano] compounds. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 and MDA-MB231 with IC50 values indicating effective inhibition of cell proliferation .

CompoundCell LineIC50 (µM)
Methyl derivativeMCF-715.3
Methyl derivativeMDA-MB45329.1

Antioxidant Properties

The antioxidant activity of methyl 2'-amino derivatives has also been evaluated. Compounds in this class showed considerable free radical scavenging activity against DPPH radicals, which is crucial for assessing their potential in preventing oxidative stress-related diseases .

Antimicrobial Activity

Some derivatives have exhibited antimicrobial properties with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against specific bacterial strains, indicating their potential use in treating infections .

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • A study by Tiwari et al. synthesized several pyrimidine derivatives and screened them for anticancer activity. The findings indicated that structural variations significantly affect biological activity, with some compounds outperforming established anticancer drugs .
  • Antioxidant Evaluation :
    • Research conducted on related indole derivatives demonstrated that these compounds possess strong antioxidant capabilities, with varying degrees of effectiveness measured by TAC (Total Antioxidant Capacity) and IC50 values against DPPH radicals .
  • Antimicrobial Screening :
    • A series of spiro[indole] derivatives were tested for antimicrobial activity. The results suggested that modifications in the chemical structure could enhance antibacterial efficacy, making them suitable candidates for further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing methyl 2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carboxylate, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis typically involves coupling indole derivatives with pyrano-pyran precursors under controlled conditions. Key steps include:

  • Solvent selection : Ethanol or dimethylformamide (DMF) for solubility and reaction efficiency .
  • Catalysts : Triethylamine or acetic anhydride to facilitate cyclization and spiro-ring formation .
  • Temperature control : Reactions often require reflux (70–100°C) to achieve optimal yields.
  • Purification : Column chromatography or recrystallization to isolate the product .
    • Yield optimization : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for real-time monitoring .

Q. Which analytical techniques are most effective for characterizing the structural and thermal properties of this spiro compound?

  • Structural analysis :

  • Single-crystal X-ray diffraction (SC-XRD) resolves spiro-conformation and stereochemistry .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm functional groups (e.g., amino, carbonyl) and regiochemistry .
    • Thermal stability :
  • Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds .
  • Thermogravimetric Analysis (TGA) for assessing stability under varying temperatures .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict reaction mechanisms or regioselectivity in the synthesis of this compound?

  • Methodology :

  • Reaction path search : Use density functional theory (DFT) to model transition states and intermediates .
  • Regioselectivity prediction : Analyze frontier molecular orbitals (FMOs) to identify reactive sites .
  • Validation : Compare computational results with experimental data (e.g., HPLC retention times, NMR shifts) .

Q. What strategies resolve contradictions in biological activity data (e.g., IC₅₀ variability) across different assays for this compound?

  • Experimental design :

  • Assay standardization : Use uniform cell lines (e.g., HEK293 or HeLa) and control compounds .
  • Dose-response curves : Perform triplicate measurements to minimize variability .
    • Data interpretation :
  • Statistical analysis : Apply ANOVA or t-tests to assess significance of IC₅₀ differences .
  • Mechanistic studies : Investigate off-target interactions via molecular docking or enzyme inhibition assays .

Q. How does the stereochemistry of the spiro-junction influence the compound’s reactivity or pharmacological activity?

  • Stereochemical analysis :

  • Chiral chromatography to separate enantiomers .
  • Circular Dichroism (CD) to correlate spiro-configuration with bioactivity .
    • Pharmacological impact :
  • Compare binding affinities of enantiomers using surface plasmon resonance (SPR) .

Q. What are the critical stability considerations for storing this compound, and how can degradation products be identified?

  • Storage conditions :

  • Temperature : Store at –20°C in inert atmospheres to prevent oxidation .
  • Light sensitivity : Use amber vials to avoid photodegradation .
    • Degradation analysis :
  • Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify byproducts .
  • Accelerated stability studies : Expose samples to stress conditions (e.g., high humidity, UV light) .

Methodological Notes for Experimental Design

Q. How to design a scalable synthesis protocol without compromising spiro-ring integrity?

  • Scale-up challenges :

  • Heat dissipation : Use jacketed reactors to maintain uniform temperatures during exothermic steps .
  • Solvent recovery : Implement membrane separation technologies to recycle DMF or ethanol .
    • Quality control :
  • In-line spectroscopy (e.g., FTIR) for continuous monitoring .

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action (e.g., enzyme inhibition vs. receptor antagonism)?

  • Assay selection :

  • Enzyme inhibition : Use fluorogenic substrates (e.g., FRET-based assays) for real-time kinetic analysis .
  • Receptor binding : Radioligand displacement assays with tritiated markers .
    • Data integration :
  • Combine assay results with molecular dynamics simulations to map binding pockets .

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